molecular formula C17H17N3O3S B3726788 N-(3-ACETYLPHENYL)-2-({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE

N-(3-ACETYLPHENYL)-2-({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE

Cat. No.: B3726788
M. Wt: 343.4 g/mol
InChI Key: FMYOZONYBRABKZ-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-2-({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-10(21)11-4-2-5-12(8-11)18-15(22)9-24-17-19-14-7-3-6-13(14)16(23)20-17/h2,4-5,8H,3,6-7,9H2,1H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYOZONYBRABKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(CCC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-2-({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may include:

    Formation of the cyclopenta[d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the acetylphenyl group: This step may involve Friedel-Crafts acylation or other suitable methods.

    Attachment of the sulfanylacetamide moiety: This can be done through nucleophilic substitution or other relevant reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: To enhance reaction rates.

    Control of temperature and pressure: To ensure optimal reaction conditions.

    Purification techniques: Such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-2-({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of sulfoxides or sulfones.

    Reduction: Resulting in the reduction of the carbonyl group to alcohols.

    Substitution: Such as nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Including dichloromethane, ethanol, or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield sulfoxides or sulfones.

    Reduction: Can produce alcohols or amines.

    Substitution: May result in various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying biological pathways and interactions.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: In the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-2-({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymatic activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ACETYLPHENYL)-2-({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines multiple functional groups and heterocyclic rings, potentially leading to unique biological activities and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-ACETYLPHENYL)-2-({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-ACETYLPHENYL)-2-({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE

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